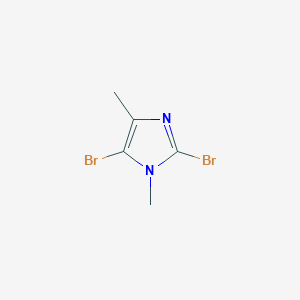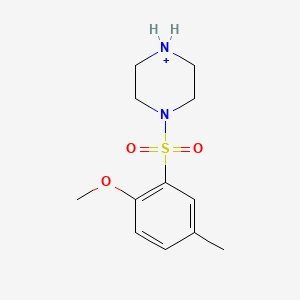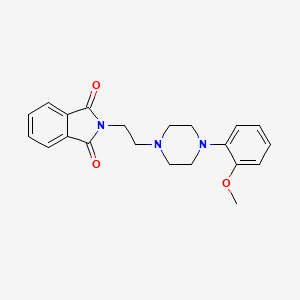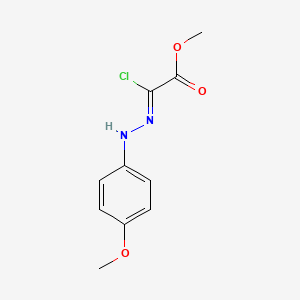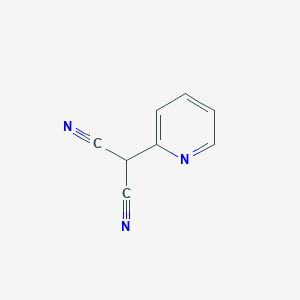
2-Pyridylmalononitrile
概要
説明
2-Pyridylmalononitrile is an organic compound with the molecular formula C8H5N3 It is characterized by the presence of a pyridine ring attached to a malononitrile group
準備方法
Synthetic Routes and Reaction Conditions: 2-Pyridylmalononitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-Pyridylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-deficient nitrile groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize this compound to form pyridine derivatives.
Reduction: Lithium aluminum hydride can reduce the nitrile groups to amines.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed:
Pyridine Derivatives: Through oxidation or substitution reactions.
Heterocyclic Compounds: Via cyclization reactions.
科学的研究の応用
2-Pyridylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
作用機序
The mechanism of action of 2-Pyridylmalononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitrile groups are highly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
類似化合物との比較
Malononitrile Dimer:
Benzylidenemalononitrile: Another malononitrile derivative used in the synthesis of heterocyclic compounds
Uniqueness: 2-Pyridylmalononitrile is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other malononitrile derivatives. This makes it particularly valuable in the synthesis of pyridine-containing heterocycles .
特性
IUPAC Name |
2-pyridin-2-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKVJILIKYGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437103 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77035-44-0 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research described in the paper "PREPARATION AND THERMAL BEHAVIOR OF 1‐SUBSTITUTED 2‐DICYANOMETHYLENE‐1,2‐DIHYDROPYRIDINES: SYNTHESIS OF 2‐PYRIDYLMALONONITRILES"?
A1: This research paper [] focuses on a novel synthetic method for producing 2-pyridylmalononitriles. While the abstract doesn't delve into specific applications, the synthesis of novel chemical entities like 2-pyridylmalononitriles is crucial for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)




